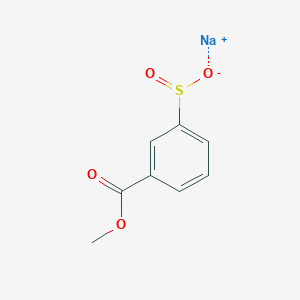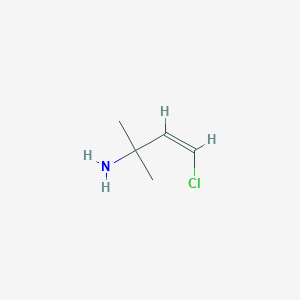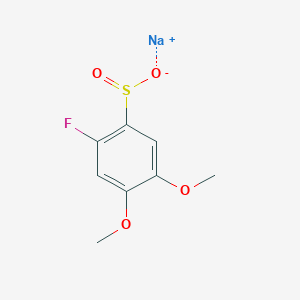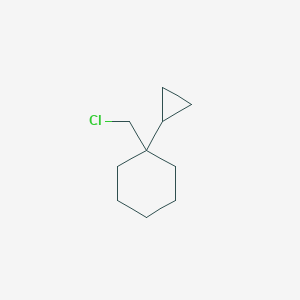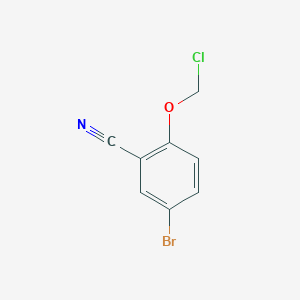
5-Bromo-2-(chloromethoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(chloromethoxy)benzonitrile is an organic compound with the molecular formula C8H5BrClNO. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and chloromethoxy groups. This compound is used primarily in research and development within the pharmaceutical and chemical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(chloromethoxy)benzonitrile typically involves the bromination of 2-chlorobenzonitrile followed by the introduction of a chloromethoxy group. The process can be summarized in the following steps:
Bromination: 2-chlorobenzonitrile is treated with a bromination reagent to introduce the bromine atom at the 5-position, forming 5-bromo-2-chlorobenzonitrile.
Chloromethoxylation: The 5-bromo-2-chlorobenzonitrile is then reacted with chloromethyl ether under controlled conditions to introduce the chloromethoxy group, resulting in the formation of this compound
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(chloromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethoxy groups can be substituted with other functional groups using appropriate reagents and catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chloromethoxy group with other nucleophiles.
Catalytic Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be employed to introduce various substituents at the bromine position.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted benzonitriles, while palladium-catalyzed coupling reactions can produce a variety of aryl-substituted derivatives .
Aplicaciones Científicas De Investigación
5-Bromo-2-(chloromethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(chloromethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the structure of the final bioactive molecule derived from this compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-fluorobenzonitrile: This compound has similar substitution patterns but with a fluorine atom instead of a chloromethoxy group.
5-Bromo-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of a chloromethoxy group.
Uniqueness
5-Bromo-2-(chloromethoxy)benzonitrile is unique due to the presence of both bromine and chloromethoxy groups, which provide distinct reactivity and properties compared to other benzonitrile derivatives. This makes it a valuable intermediate for synthesizing a wide range of complex molecules with specific functionalities .
Propiedades
Fórmula molecular |
C8H5BrClNO |
|---|---|
Peso molecular |
246.49 g/mol |
Nombre IUPAC |
5-bromo-2-(chloromethoxy)benzonitrile |
InChI |
InChI=1S/C8H5BrClNO/c9-7-1-2-8(12-5-10)6(3-7)4-11/h1-3H,5H2 |
Clave InChI |
SFHOMBWBWNLNAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C#N)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


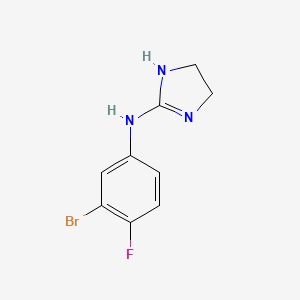
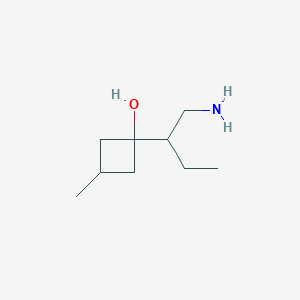
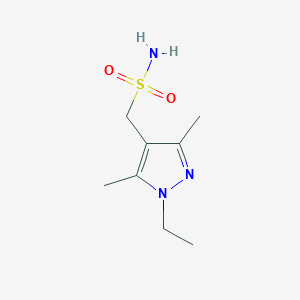
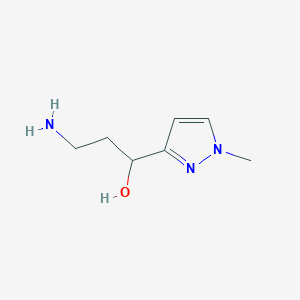
methanol](/img/structure/B13187568.png)
![Propyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13187570.png)

![1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187584.png)
![tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13187601.png)
